![molecular formula C11H12OS B13950408 [(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene CAS No. 60466-66-2](/img/structure/B13950408.png)
[(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene is an organic compound characterized by the presence of a methoxy group, a butadiene moiety, and a sulfanyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene typically involves the reaction of 2-methoxybuta-1,3-diene with a thiol derivative in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions. The process can be summarized as follows:
Starting Materials: 2-methoxybuta-1,3-diene and a thiol derivative.
Catalyst: Commonly used catalysts include transition metal complexes.
Reaction Conditions: Moderate temperatures (50-100°C) and inert atmospheres (e.g., nitrogen or argon).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or a hydrogenated derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzene derivatives.
Applications De Recherche Scientifique
[(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Diels-Alder reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene involves its interaction with molecular targets through its reactive functional groups. The methoxy and sulfanyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include:
Electrophilic Addition: The compound can undergo electrophilic addition reactions, forming covalent bonds with nucleophilic sites on target molecules.
Radical Formation: Under certain conditions, the compound can generate free radicals, which can initiate chain reactions leading to biological effects.
Comparaison Avec Des Composés Similaires
[(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene can be compared with other similar compounds, such as:
Danishefsky’s Diene: Known for its use in Diels-Alder reactions, Danishefsky’s diene has a similar but simpler structure with a methoxy group and a butadiene moiety.
1-Methoxy-1,3-butadiene: This compound shares the methoxy and butadiene features but lacks the sulfanyl group, making it less versatile in certain reactions.
Benzene Derivatives: Various benzene derivatives with different substituents can be compared to highlight the unique reactivity and applications of this compound.
Propriétés
Numéro CAS |
60466-66-2 |
|---|---|
Formule moléculaire |
C11H12OS |
Poids moléculaire |
192.28 g/mol |
Nom IUPAC |
2-methoxybuta-1,3-dienylsulfanylbenzene |
InChI |
InChI=1S/C11H12OS/c1-3-10(12-2)9-13-11-7-5-4-6-8-11/h3-9H,1H2,2H3 |
Clé InChI |
HEIKBVYBJUEFPY-UHFFFAOYSA-N |
SMILES canonique |
COC(=CSC1=CC=CC=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


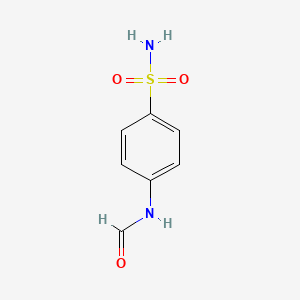
![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13950340.png)
![3-(2-(1H-pyrazolo[4,3-b]pyridin-3-yl)-1H-indol-6-yl)-1-cyclopentylprop-2-yn-1-ol](/img/structure/B13950351.png)
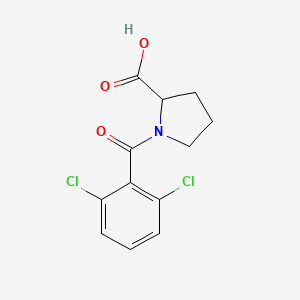
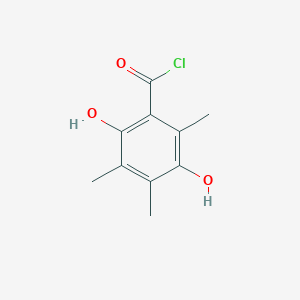
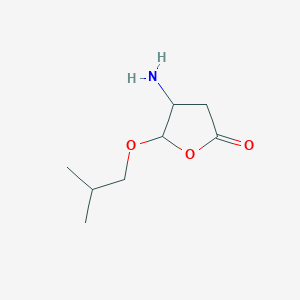
![8-Benzyl-2-cyclopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13950378.png)
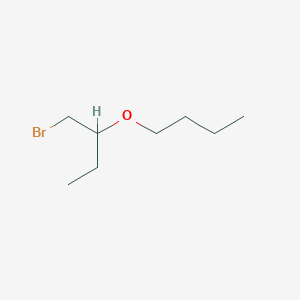
![6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile](/img/structure/B13950380.png)
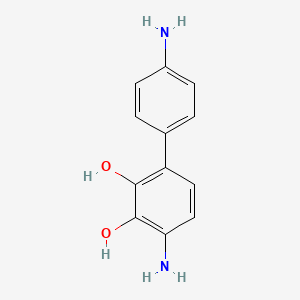
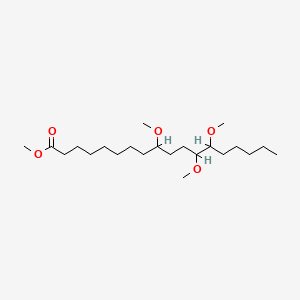
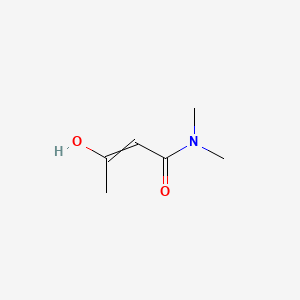
![(1-Phenylethyl)[1-(3,4-xylyl)ethyl]benzene](/img/structure/B13950405.png)

